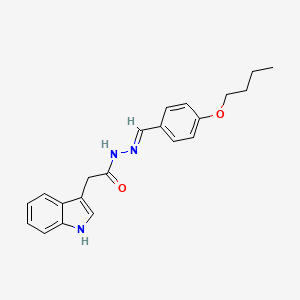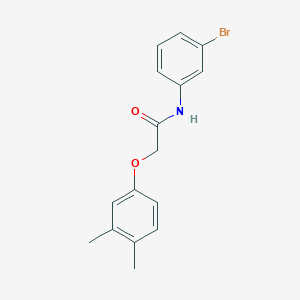
N'-(4-butoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-butoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide belongs to a class of compounds known for their diverse chemical and physical properties, making them subjects of interest in materials science and pharmaceutical research. Their structural complexity allows for a range of interactions and reactivities, offering a wide spectrum of potential applications.
Synthesis Analysis
The synthesis of related hydrazone compounds involves the condensation of appropriate aldehydes with acetohydrazides. For example, the synthesis of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was achieved through the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, confirmed via elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction (Li Wei-hua et al., 2006).
Molecular Structure Analysis
X-ray diffraction is a pivotal technique for elucidating the molecular structure of hydrazide compounds. It reveals details about the crystal system, space group, and intermolecular interactions. For instance, the crystal structure of two N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides highlighted the presence of N—H⋯O hydrogen bonds, contributing to the stabilization of the compounds (T. V. Quoc et al., 2019).
Chemical Reactions and Properties
Hydrazone compounds participate in various chemical reactions, influenced by their functional groups. Their reactivity can be tailored by substituents on the benzylidene and acetohydrazide moieties, allowing for the synthesis of derivatives with desired chemical properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for determining the compound's applicability in different domains. These properties are significantly influenced by the compound's molecular structure and the nature of its intermolecular interactions.
Chemical Properties Analysis
The chemical properties of hydrazide derivatives are characterized by their reactivity towards various chemical agents. This reactivity is a function of the electronic and steric effects imparted by the substituents on the aromatic rings and the hydrazide group. Studies such as quantum chemical characterization of similar compounds provide insights into their vibrational properties and potential as nonlinear optical (NLO) materials (Ö. Tamer et al., 2014).
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
The study by Munteanu and Apetrei (2021) reviews critical analytical tests used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These tests are essential in various fields, including food engineering, medicine, and pharmacy, to assess the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
N-acetylcysteine in Psychiatry
Dean, Giorlando, and Berk (2011) discuss the emerging use of N-acetylcysteine (NAC) in treating psychiatric disorders. The review outlines NAC's potential benefits beyond being a precursor to the antioxidant glutathione, including modulating glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).
Parabens in Aquatic Environments
Haman, Dauchy, Rosin, and Munoz (2015) review the knowledge acquired over the last decade regarding the occurrence, fate, and behavior of parabens in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens are ubiquitous in surface water and sediments, reflecting their continuous introduction into the environment (Haman et al., 2015).
Enhancing Fermentative Production of Acetoin
Xiao and Lu (2014) review the importance of acetoin, a volatile compound used in various applications, and strategies for enhancing its biosynthesis from renewable biomass. The review also discusses the biosynthesis pathway, molecular regulation mechanisms, and future prospects for microbial acetoin production (Xiao & Lu, 2014).
Treatment of Organic Pollutants with Redox Mediators
Husain and Husain (2007) discuss the use of enzymes in the presence of redox mediators for the degradation or transformation of recalcitrant organic pollutants in wastewater. This enzymatic approach is highlighted for its potential in remediating a wide spectrum of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Propriétés
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-12-26-18-10-8-16(9-11-18)14-23-24-21(25)13-17-15-22-20-7-5-4-6-19(17)20/h4-11,14-15,22H,2-3,12-13H2,1H3,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLCKQEBGNVGH-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)
![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)